![molecular formula C30H25N3O4S B2364260 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-58-6](/img/structure/B2364260.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound known for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its intricate molecular structure, which includes benzodioxole, indole, and naphthamide moieties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
The compound’s interaction with its target could potentially affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibition of this pathway could lead to decreased angiogenesis, which could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed inhibits VEGFR1, it could potentially lead to decreased angiogenesis . This could result in reduced nutrient supply to cells, particularly cancer cells, thereby inhibiting their growth and proliferation.
Biochemical Analysis
Biochemical Properties
It has been found that benzodioxole derivatives can act as competitive inhibitors of cyclooxygenase (COX) enzymes . COX enzymes catalyze the biosynthesis of prostaglandin H2 from arachidonic acid , which is a key step in the formation of other prostaglandins that play important roles in various biological responses .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . They have also been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
It is known that benzodioxole derivatives can inhibit COX enzymes , which suggests that they may exert their effects by interfering with the biosynthesis of prostaglandins.
Temporal Effects in Laboratory Settings
Benzodioxole derivatives have been found to show cytotoxic activity against the HeLa cervical cancer cell line at higher concentration ranges .
Dosage Effects in Animal Models
The effects of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide at different dosages in animal models have not been reported. One study found that a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels in a streptozotocin-induced diabetic mice model .
Metabolic Pathways
It is known that COX enzymes, which benzodioxole derivatives can inhibit, are involved in the biosynthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide generally involves multi-step organic reactions. The synthesis starts with the formation of the core benzodioxole structure, followed by stepwise attachment of the indole and naphthamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane and DMF, alongside catalysts such as palladium or copper for coupling reactions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for efficiency and yield. This involves the use of continuous flow reactors to streamline the multi-step process, reducing reaction times and minimizing waste. Reaction monitoring with in-line spectroscopic methods ensures consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: Where specific functional groups within the molecule are oxidized using agents like hydrogen peroxide or peracids.
Reduction: The reduction of certain moieties, often using hydrogen gas in the presence of a metal catalyst.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromic acid
Reduction: Hydrogen gas, sodium borohydride
Substitution: Bromine, hydrochloric acid, sodium hydroxide
Major Products
The reactions typically yield derivative compounds with modified functional groups, enhancing the compound's properties for specific applications.
Scientific Research Applications
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is used extensively in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: In the study of cellular mechanisms and signaling pathways.
Medicine: As a potential therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: In the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Compared to other similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is unique due to its specific structural motifs that confer distinct chemical and biological properties. Similar compounds include:
N-(2-(2-naphthylamino)-2-oxoethyl)thio)-1H-indole
Benzo[d][1,3]dioxole derivatives
Each of these compounds, while structurally related, offers different reactivity and biological activities, underscoring the unique nature of this compound.
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4S/c34-29(32-23-11-12-26-27(16-23)37-19-36-26)18-38-28-17-33(25-8-4-3-7-24(25)28)14-13-31-30(35)22-10-9-20-5-1-2-6-21(20)15-22/h1-12,15-17H,13-14,18-19H2,(H,31,35)(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPKJPLVDKLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-propan-2-ylsulfonylbenzamide](/img/structure/B2364177.png)
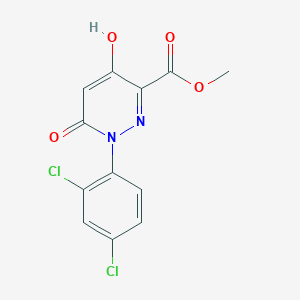
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2364179.png)
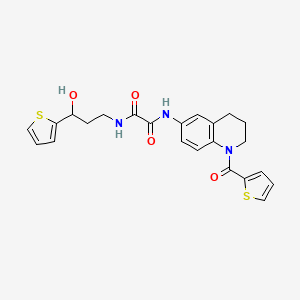
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
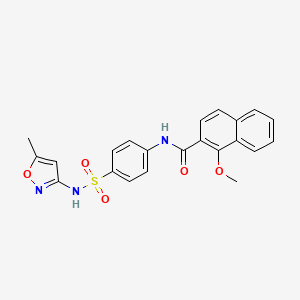
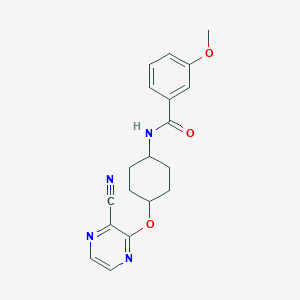
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
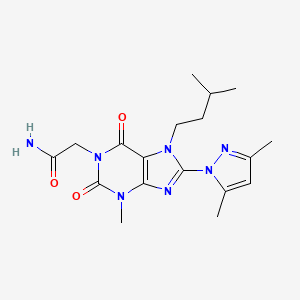
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
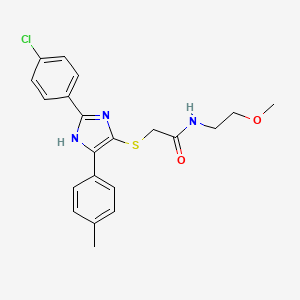
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
